molecular formula C19H16O B8363782 1-methoxy-3-(2-phenylphenyl)benzene

1-methoxy-3-(2-phenylphenyl)benzene

Cat. No.: B8363782
M. Wt: 260.3 g/mol
InChI Key: CHVIYHLZCYAVMY-UHFFFAOYSA-N
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Description

1-Methoxy-3-(2-phenylphenyl)benzene is a substituted aromatic compound featuring a methoxy group at the 1-position and a biphenyl moiety (2-phenylphenyl) at the 3-position of the benzene ring. This article compares these analogs to infer trends in synthesis, spectral characteristics, and functional group effects.

Properties

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

1-methoxy-3-(2-phenylphenyl)benzene

InChI

InChI=1S/C19H16O/c1-20-17-11-7-10-16(14-17)19-13-6-5-12-18(19)15-8-3-2-4-9-15/h2-14H,1H3

InChI Key

CHVIYHLZCYAVMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methoxy-3-(2-phenylphenyl)benzene can be synthesized through several synthetic routes. One common method involves the reaction of 1-bromo-3-methoxybenzene with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the bromine atom is replaced by the phenoxy group.

Another method involves the Suzuki-Miyaura cross-coupling reaction, where 1-bromo-3-methoxybenzene is coupled with phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

Industrial production of 1-methoxy-3-(2-phenylphenyl)benzene typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki-Miyaura cross-coupling reaction is often preferred for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-3-(2-phenylphenyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group, forming 1-hydroxy-3-(2-phenylphenyl)benzene.

    Reduction: Reduction reactions can convert the phenoxy group to a phenyl group, forming 1-methoxy-3-phenylbenzene.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

    Nitration: 1-methoxy-3-(2-nitrophenyl)benzene

    Oxidation: 1-hydroxy-3-(2-phenylphenyl)benzene

    Reduction: 1-methoxy-3-phenylbenzene

Scientific Research Applications

1-methoxy-3-(2-phenylphenyl)benzene has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, such as fragrances and dyes.

Mechanism of Action

The mechanism of action of 1-methoxy-3-(2-phenylphenyl)benzene involves its interaction with molecular targets and pathways in biological systems. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity. The compound’s structure allows it to interact with multiple targets, leading to diverse biological effects.

Comparison with Similar Compounds

Key Observations :

  • Palladium-catalyzed α-arylation (e.g., ) achieves higher yields (76–89%) compared to transfer-hydrogenation (74%) , likely due to optimized catalytic conditions.
  • Nitro-containing compounds (e.g., ) exhibit moderate yields, possibly due to steric or electronic challenges in nitroalkene formation.

Spectral and Electronic Properties

Table 2: NMR Data Comparison

Compound Name ¹³C NMR Shifts (δ, ppm) Key Functional Group Signals Reference
1-Methoxy-3-(1-phenylethyl)benzene 157.0 (C-OCH₃), 127.2–146.6 (aromatic) Methoxy and biphenyl environments
1-Methoxy-3-((3-methylbenzyl)oxy)benzene 160.87 (C-OCH₃), 128.31 (aromatic) Methoxy and benzyl ether linkages
1-Methoxy-3-(trifluoromethyl)benzene Not reported Electron-withdrawing CF₃ group
1-Methoxy-3-(nitro(p-tolyl)methyl)benzene Not reported Nitro and p-tolyl electronic effects

Key Observations :

  • The methoxy group resonates near δ 55–57 ppm in ¹H NMR and δ 157 ppm in ¹³C NMR across analogs .
  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) deshield adjacent aromatic protons, shifting signals downfield .

Reactivity and Functional Group Behavior

Table 3: Reactivity Trends

Compound Type Reactivity Profile Applications/Implications Reference
Nitro-substituted derivatives Reduction to amines; photolabile Hypoxia-selective antitumor agents
Trifluoromethyl analogs Resistance to oxidation; metabolic stability Pharmaceutical intermediates
Ether-linked derivatives Susceptible to acid-catalyzed cleavage Prodrug design; polymer chemistry

Key Observations :

  • Nitro groups undergo hypoxia-dependent reduction, enabling selective binding to tumor macromolecules .
  • Trifluoromethyl groups enhance stability against metabolic degradation, making them valuable in drug design .

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